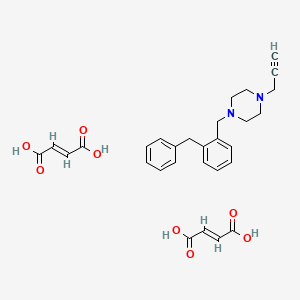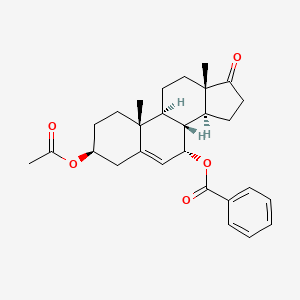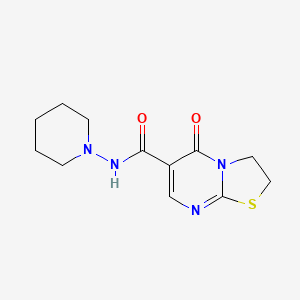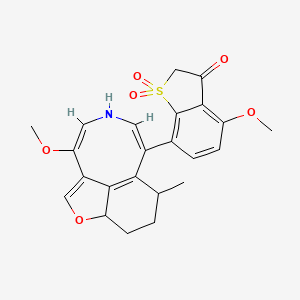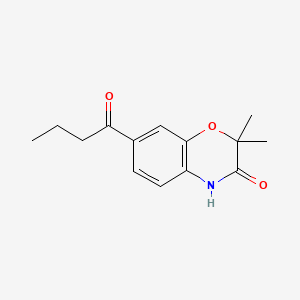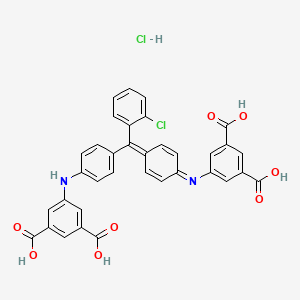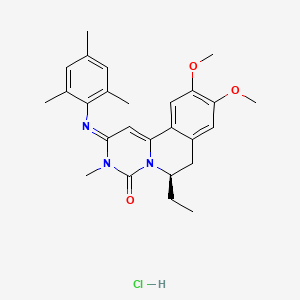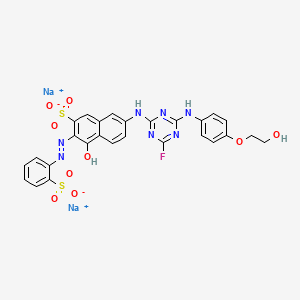
Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide: is a chemical compound with a complex structure. It is derived from pivalic acid, which is a carboxylic acid with the molecular formula (CH₃)₃CCO₂H. This compound is known for its stability and resistance to hydrolysis, making it useful in various chemical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide involves multiple steps. One common method includes the reaction of pivalic acid with thioesters and aminoacetamides under controlled conditions. The reaction typically requires an acid catalyst and proceeds through a series of intermediate steps to yield the final product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques, such as crystallization and chromatography, is common to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the thioester group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its stability and reactivity make it a valuable intermediate in the preparation of more complex molecules .
Biology: In biological research, pivalic acid derivatives are studied for their potential use in drug development. The compound’s ability to interact with biological molecules makes it a candidate for therapeutic applications .
Medicine: In medicine, this compound is explored for its potential use in the treatment of certain diseases. Its unique chemical properties may allow it to act as a drug delivery agent or as a component of pharmaceutical formulations .
Industry: In the industrial sector, pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide is used in the production of polymers and other materials. Its stability and resistance to hydrolysis make it suitable for use in harsh chemical environments .
Mécanisme D'action
The mechanism of action of pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide involves its interaction with specific molecular targets. The compound can form stable complexes with proteins and enzymes, affecting their activity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Comparaison Avec Des Composés Similaires
Neopentanoic acid: Another carboxylic acid with similar stability and resistance to hydrolysis.
2-Methylbutanoic acid: An isomer of pivalic acid with different chemical properties.
3-Methylbutanoic acid: Another isomer with distinct reactivity.
Uniqueness: Pivalic acid, thio-, S-2-(2-aminoacetamido)ethyl ester, hydrobromide is unique due to its specific structure, which combines the properties of pivalic acid with those of thioesters and aminoacetamides. This combination results in a compound with enhanced stability and reactivity, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
104071-77-4 |
|---|---|
Formule moléculaire |
C9H19BrN2O2S |
Poids moléculaire |
299.23 g/mol |
Nom IUPAC |
S-[2-[(2-aminoacetyl)amino]ethyl] 2,2-dimethylpropanethioate;hydrobromide |
InChI |
InChI=1S/C9H18N2O2S.BrH/c1-9(2,3)8(13)14-5-4-11-7(12)6-10;/h4-6,10H2,1-3H3,(H,11,12);1H |
Clé InChI |
SYAGNXPUGXHHRO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(=O)SCCNC(=O)CN.Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-chloro-3-propylsulfanyl-5,7-dithia-4,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),3,9,11-pentaene](/img/structure/B12729825.png)
